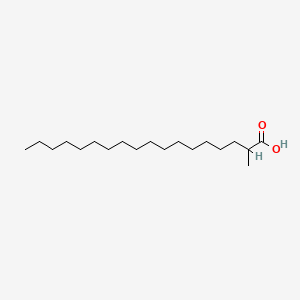
2-Methyloctadecanoic acid
概要
説明
It is a derivative of octadecanoic acid (stearic acid) with a methyl group attached at the second carbon position . This compound is characterized by its long hydrocarbon chain and carboxylic acid functional group, making it a member of the long-chain fatty acids.
科学的研究の応用
2-Methyloctadecanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of fatty acid metabolism and as a standard in gas chromatography.
Biology: It serves as a model compound for studying the effects of branched-chain fatty acids on cellular processes.
Medicine: Research has explored its potential role in modulating lipid metabolism and its effects on cardiovascular health.
Safety and Hazards
2-Methyloctadecanoic acid may cause long-lasting harmful effects to aquatic life . It is advised to avoid release to the environment and dispose of the contents/container to an approved waste disposal plant . It may be harmful if inhaled, cause respiratory tract irritation, be harmful if absorbed through the skin, cause skin irritation, cause eye irritation, and be harmful if swallowed .
作用機序
Target of Action
2-Methyloctadecanoic acid is a methyl-branched fatty acid that is octadecanoic (stearic) acid bearing a methyl substituent at position 2
Mode of Action
The exact mode of action of this compound is not well-documented. As a fatty acid, it may be involved in various biological processes, including energy production, cell membrane synthesis, and signaling pathways. It can donate a hydron to an acceptor (Bronsted base) .
生化学分析
Biochemical Properties
2-Methyloctadecanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with enzymes involved in fatty acid metabolism, such as acyl-CoA synthetase, which activates the fatty acid for subsequent metabolic processes . Additionally, this compound can be incorporated into phospholipids and triglycerides, influencing membrane fluidity and energy storage . The nature of these interactions is primarily through esterification and incorporation into lipid structures.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the expression of genes involved in lipid metabolism and inflammatory responses . In adipocytes, this compound can enhance lipid accumulation and storage, while in immune cells, it may modulate the production of inflammatory cytokines . These effects are mediated through interactions with nuclear receptors and other signaling molecules.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it binds to specific receptors and enzymes, influencing their activity. For example, it can act as a ligand for peroxisome proliferator-activated receptors (PPARs), which regulate gene expression related to lipid metabolism . Additionally, this compound can inhibit or activate enzymes involved in fatty acid oxidation and synthesis, thereby modulating metabolic pathways . These interactions result in changes in gene expression and metabolic flux.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo oxidation and other degradation processes over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on lipid metabolism and cellular signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, it can enhance lipid metabolism and energy storage without causing significant adverse effects . At high doses, this compound may induce toxic effects, such as hepatic steatosis and inflammation . Threshold effects have been observed, where the compound exhibits beneficial effects up to a certain dosage, beyond which toxicity becomes apparent .
Metabolic Pathways
This compound is involved in several metabolic pathways, including fatty acid oxidation and synthesis. It interacts with enzymes such as acyl-CoA synthetase, acyl-CoA oxidase, and fatty acid synthase . These interactions facilitate the incorporation of this compound into metabolic processes, influencing metabolic flux and metabolite levels . Additionally, it can be converted into other lipid species, contributing to the overall lipidome of the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It can be transported across cell membranes by fatty acid transport proteins (FATPs) and incorporated into lipoproteins for distribution in the bloodstream . Within cells, this compound can bind to intracellular lipid-binding proteins, facilitating its localization to specific cellular compartments . This distribution pattern affects its localization and accumulation in tissues.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments such as the endoplasmic reticulum, mitochondria, and lipid droplets . These localizations are mediated by specific targeting sequences and interactions with organelle-specific proteins . The activity and function of this compound are modulated by its subcellular localization, affecting processes such as lipid synthesis and energy metabolism .
準備方法
Synthetic Routes and Reaction Conditions: 2-Methyloctadecanoic acid can be synthesized through various organic synthesis methods. One common approach involves the alkylation of stearic acid with methyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of unsaturated fatty acids followed by methylation. This process ensures high yield and purity, making it suitable for large-scale production .
化学反応の分析
Types of Reactions: 2-Methyloctadecanoic acid undergoes several types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The carboxylic acid can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms in the hydrocarbon chain can be substituted with halogens or other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of light or heat.
Major Products:
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Primary alcohols.
Substitution: Halogenated fatty acids.
類似化合物との比較
Octadecanoic acid (Stearic acid): Lacks the methyl group at the second carbon position.
2-Methylhexadecanoic acid: A shorter chain analog with similar branching.
2-Methylnonadecanoic acid: A longer chain analog with similar branching.
Uniqueness: 2-Methyloctadecanoic acid is unique due to its specific branching at the second carbon position, which imparts distinct physical and chemical properties compared to its linear and other branched analogs. This unique structure influences its behavior in biological systems and its applications in various industries .
特性
IUPAC Name |
2-methyloctadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2)19(20)21/h18H,3-17H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBZDALHFANHWOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80864021 | |
| Record name | Octadecanoic acid, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80864021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7217-83-6 | |
| Record name | 2-Methyloctadecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7217-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyloctadecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007217836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecanoic acid, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octadecanoic acid, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80864021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyloctadecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.825 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYLOCTADECANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24T2B6RLRL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-methyloctadecanoic acid being identified as a potential biomarker for gestational diabetes mellitus (GDM) in women of advanced maternal age?
A: Research indicates that this compound, along with six other metabolites, showed significant differences in the blood plasma of pregnant women with GDM compared to healthy pregnancies, particularly in the first trimester []. This finding suggests that altered levels of this compound might be linked to the development of GDM in older mothers. While the exact mechanism of this association remains unclear, this discovery paves the way for future research to investigate its potential as an early predictive biomarker for GDM in this high-risk population.
Q2: How is this compound used in nanoparticle synthesis?
A: this compound can act as a capping ligand in the synthesis of semiconductor nanocrystals, specifically cadmium sulfide (CdS) []. It plays a crucial role in controlling the size and shape of these nanocrystals during synthesis.
Q3: What is the difference between using this compound and oleic acid as ligands in CdS nanocrystal synthesis?
A: Research has shown that using this compound as a ligand, compared to the linear oleic acid, leads to the formation of "Magic-Size Clusters" (MSCs) alongside conventional quantum dots (QDs) []. These MSCs have unique optical properties due to their extremely small and precise size. This suggests that the branched structure of this compound influences the growth kinetics of CdS nanocrystals differently than linear ligands.
Q4: What are the implications of the different formation pathways for MSCs and conventional QDs observed when using this compound?
A: The discovery that MSCs and QDs form via separate pathways, linked by an intermediate precursor (IP), challenges previous assumptions about their formation relationship []. This understanding provides valuable insights for researchers to design more controlled synthesis strategies for both MSCs and QDs, potentially leading to improved control over their size-dependent properties for various applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



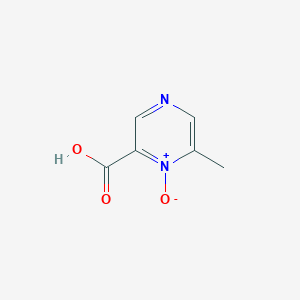

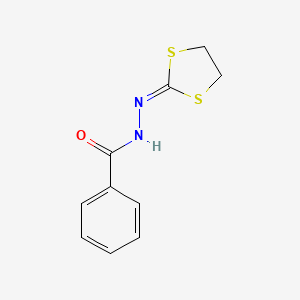
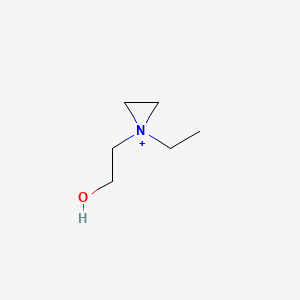
![chloromethyl (1R,9aR,10S,11aS)-1-[(ethoxycarbonyl)oxy]-10-hydroxy-9a,11a-dimethyl-7-oxo-1H,2H,3H,3aH,3bH,4H,5H,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1-carboxylate](/img/structure/B1198990.png)
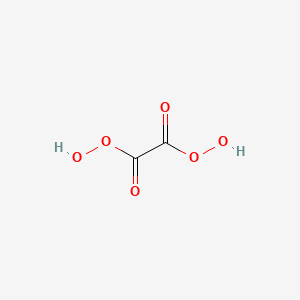
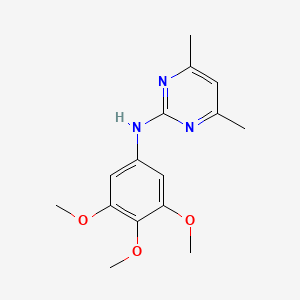

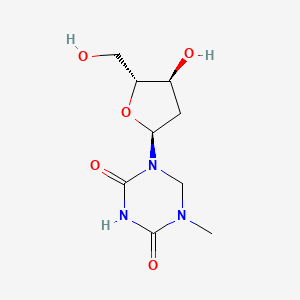
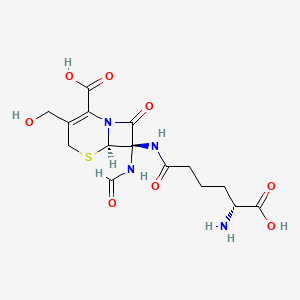
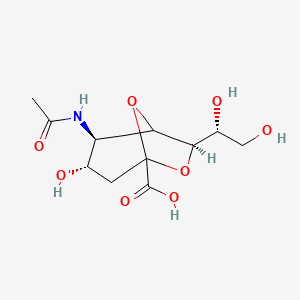
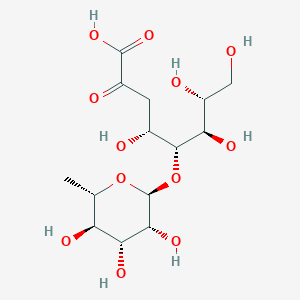
![1-[4-[fluoro(methyl)phosphoryl]oxybutyl]pyrene](/img/structure/B1199000.png)
